(2S,3R,5R)-Omarigliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus. It is characterized by its long-acting effects, allowing for once-weekly administration. Omarigliptin is classified as a member of the DPP-4 inhibitor class, which works by increasing incretin levels, thereby enhancing insulin secretion and decreasing glucagon levels in a glucose-dependent manner. This compound was first approved in Japan in 2015 and has since been recognized for its efficacy and safety profile in managing blood glucose levels.
Omarigliptin was developed by Merck & Co., Inc., and its chemical structure can be described as (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(2-(methylsulfonyl) pyrroles [3,4-c] pyrazolyl-5(2H; 4H, 6H)-Ji) tetrahydrochysene-2H-pyrans-3-amine. The compound's molecular weight is approximately 398.43 g/mol, and it has a CAS registration number of 1226781-44-7 .
The synthesis of omarigliptin has undergone various developments to enhance efficiency and yield. A notable method involves a four-step asymmetric synthesis that utilizes simple starting materials. Key steps include:
Another approach simplifies the synthesis to just three chemical reactions, significantly reducing costs and increasing yields. This method employs less expensive starting materials and avoids complex intermediates .
The molecular structure of omarigliptin features several key functional groups that contribute to its biological activity:
Omarigliptin undergoes several chemical reactions during its synthesis:
These reactions are carefully controlled to maximize yield and minimize by-products .
Omarigliptin acts primarily as a DPP-4 inhibitor, which prevents the breakdown of incretin hormones such as GLP-1 (glucagon-like peptide-1). The mechanism can be summarized as follows:
The compound has shown robust stability profiles in various formulations, making it suitable for long-term storage and administration .
Omarigliptin is primarily used in clinical settings for managing type 2 diabetes mellitus due to its ability to effectively lower blood glucose levels with minimal side effects. Its long half-life allows for convenient once-weekly dosing, improving patient compliance compared to daily medications. Ongoing research continues to explore additional therapeutic potentials beyond diabetes management, including potential applications in metabolic syndrome and obesity-related disorders .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: